5,6-Epoxy-13-cis Retinoic Acid
Overview
Description
5,6-epoxy-13-cis Retinoic Acid: is a metabolite of 13-cis retinoic acid, which is a derivative of vitamin A. This compound is characterized by the presence of an epoxide group on the cyclohexene portion of the molecule. It is known for its role in various biological processes and has been identified as a potential impurity in commercial preparations of 13-cis retinoic acid .
Mechanism of Action
Target of Action
5,6-Epoxy-13-cis Retinoic Acid is a metabolite of 13-cis retinoic acid . The primary targets of this compound are the RAR-β and RAR-α receptors . These receptors play a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, the RAR-β and RAR-α receptors, to mediate its effects . It is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals .
Biochemical Pathways
The compound affects the retinoic acid pathway , which is involved in cell growth and differentiation . It is formed as a result of the cooxidation of 13-cis retinoic acid by prostaglandin H synthase .
Pharmacokinetics
It is known that the compound is a metabolite of 13-cis retinoic acid . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The compound’s action results in the regulation of cell growth, differentiation, and apoptosis . It has anti-inflammatory and anti-tumor action . It is also known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to light and/or atmospheric oxygen can lead to the formation of this compound from 13-cis retinoic acid . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5,6-Epoxy-13-cis Retinoic Acid interacts with various enzymes and proteins. It is formed when 13-cis Retinoic Acid undergoes cooxidation by prostaglandin H (PGH) synthase . This interaction suggests that this compound may play a role in the biochemical reactions involving these enzymes.
Cellular Effects
It is known that retinoic acid, the parent compound of this compound, plays a crucial role in cell growth, differentiation, and apoptosis .
Molecular Mechanism
It is known that retinoic acid, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that it is a metabolite of 13-cis Retinoic Acid, suggesting that it may be involved in the metabolic pathways of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-epoxy-13-cis Retinoic Acid is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H synthase in the presence of hydroperoxides or peroxyl radicals . The reaction involves the formation of an epoxide group on the cyclohexene ring of the retinoic acid molecule.
Industrial Production Methods: The industrial production of this compound typically involves the controlled oxidation of 13-cis retinoic acid using specific oxidizing agents under regulated conditions to ensure the formation of the desired epoxide group. The process requires careful monitoring to avoid the formation of unwanted by-products and impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction involved in the formation of 5,6-epoxy-13-cis Retinoic Acid is the oxidation of 13-cis retinoic acid.
Reduction: This compound can undergo reduction reactions, leading to the opening of the epoxide ring and the formation of dihydro derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, where nucleophiles attack the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydroperoxides, peroxyl radicals, and prostaglandin H synthase are commonly used in the oxidation process.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of the epoxide group.
Nucleophiles: Water, alcohols, and amines are common nucleophiles that can react with the epoxide group.
Major Products:
Dihydro Derivatives: Formed through the reduction of the epoxide group.
Substituted Products: Formed through nucleophilic substitution reactions involving the epoxide group.
Scientific Research Applications
Chemistry: 5,6-epoxy-13-cis Retinoic Acid is used as a reference standard in analytical chemistry for the identification and quantification of retinoic acid metabolites .
Biology: In biological research, this compound is studied for its role in cellular differentiation and proliferation. It is also used to investigate the metabolic pathways of retinoic acids .
Medicine: this compound is explored for its potential therapeutic applications in dermatology, particularly in the treatment of acne and other skin conditions. It is also studied for its effects on cancer cells and its potential use in cancer therapy .
Industry: In the pharmaceutical industry, this compound is used as an impurity standard for quality control and assurance in the production of retinoic acid-based drugs .
Comparison with Similar Compounds
13-cis Retinoic Acid: The parent compound from which 5,6-epoxy-13-cis Retinoic Acid is derived.
All-trans Retinoic Acid: Another retinoic acid isomer with similar biological activities.
9-cis Retinoic Acid: An isomer of retinoic acid with distinct receptor binding properties.
Uniqueness: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and biological activity compared to other retinoic acid isomers. This epoxide group allows the compound to participate in specific chemical reactions that are not possible with other retinoic acids .
Properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-NJZIYGCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269399 | |
Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81444-57-7 | |
Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Epoxy-13-cis-retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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